molecular formula C10H11ClN4O2 B2450117 Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 926244-77-1

Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B2450117
CAS No.: 926244-77-1
M. Wt: 254.67
InChI Key: UBURHQWFVWFBDM-UHFFFAOYSA-N
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Description

“Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate” is a chemical compound with the molecular formula C10H11ClN4O2 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a triazolo[1,5-a]pyrimidine core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This core is substituted with a methyl group, a propyl group, and a carboxylate group .

Scientific Research Applications

Synthesis and Regioselectivity

The compound Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate belongs to a class of chemicals where efficient and regioselective synthesis is a significant area of research. For instance, Massari et al. (2017) explored efficient one-step procedures for synthesizing 7-aryl-5-methyl and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, highlighting their potential in preparing biologically active compounds. This study underscores the value of this class of compounds in medicinal chemistry and drug design (Massari et al., 2017).

Chemical Reactions and Transformations

The compound's utility is also evident in chemical reactions and transformations. Loubidi et al. (2018) reported on palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions involving 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. This study highlights the compound's versatility as a substrate for complex chemical transformations (Loubidi et al., 2018).

Crystallography and Molecular Structure

Research into the molecular structure and crystallography of related compounds provides insights into their potential applications. For instance, the study by Canfora et al. (2010) on the crystal structures of similar triazolo[1,5-a]pyrimidine derivatives emphasizes the significance of these compounds in understanding molecular interactions and designing new materials (Canfora et al., 2010).

Biological Activity and Potential Therapeutic Uses

The structure of this compound is closely related to compounds studied for potential biological activities. Gomha et al. (2017) synthesized a novel compound with a similar structure and evaluated its antitumor activities, indicating the potential of these compounds in developing new therapeutics (Gomha et al., 2017).

Properties

IUPAC Name

methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O2/c1-3-4-6-5-7(11)15-10(12-6)13-8(14-15)9(16)17-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBURHQWFVWFBDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=NC(=NN2C(=C1)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926244-77-1
Record name methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
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